molecular formula C24H16F12N4P2Pd B1501301 Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) CAS No. 113173-22-1

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)

Cat. No.: B1501301
CAS No.: 113173-22-1
M. Wt: 756.8 g/mol
InChI Key: SPRLLEYDPGIKKF-UHFFFAOYSA-N
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Description

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a compound with the molecular formula C24H16F12N4P2Pd and a molecular weight of 756.77 . It is a solid substance that appears as a light yellow to brown powder or crystal .


Synthesis Analysis

The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is achieved by adding phenanthrolinium hexafluorophosphate (3 equivalents) to a filtered solution of Pd(OAc)2 (1 equivalent) in acetone at room temperature . The complex readily precipitates as a yellow solid and is isolated by filtration .


Molecular Structure Analysis

The molecular structure of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is characterized by two 1,10-phenanthroline ligands coordinated to a central palladium(II) ion . The palladium(II) ion is further associated with two hexafluorophosphate ions .


Chemical Reactions Analysis

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) has been used as a catalyst for the C-H bond arylation of simple azoles . This reaction has been employed in the synthesis of triarylated azoles by sequential arylation .


Physical and Chemical Properties Analysis

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a solid substance that appears as a light yellow to brown powder or crystal .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis via Sonogashira Reaction : Bis(1,10-phenanthroline)palladium(II) derivatives synthesized through palladium-catalyzed Sonogashira cross-coupling reactions have been used to produce phenanthroline derivatives with alkynyl groups. These derivatives exhibit significant potential in the development of optical sensors, particularly in response to changes in oxygenated atmospheres and pH levels (Jeong et al., 2008).

Photophysical Properties

  • Formation of Novel Ruthenium Complexes : The palladium-catalyzed cross-coupling reaction has been leveraged to produce 3,8-disubstituted 1,10-phenanthroline derivatives. These compounds are crucial in forming novel ruthenium complexes, which have been thoroughly characterized for their photophysical properties using techniques like NMR, UV/Vis spectroscopy, and electrochemical measurements (Karnahl et al., 2009).

Catalytic Applications

  • Metallo-Supramolecular Polymers : The synthesis of 5,5'-linked bis(1,10-phenanthroline) ligands through palladium-catalyzed Suzuki-type cross-coupling reactions led to the formation of metallo-supramolecular polymers. These polymers, formed by coordinating ligands to various metal ions, have demonstrated high molecular weights and are significant for understanding complexation constants in coordination chemistry (Hossain & Higuchi, 2013).

Luminescence and Sensing

  • Optical pH Sensor Development : Phenanthroline derivatives synthesized through palladium catalysis have been used to create ruthenium complexes that exhibit a linear fluorescence intensity response across different pH levels. This property is particularly useful in developing optical pH sensors (Nam et al., 2007).

Environmental and Industrial Applications

  • Hydrogenation of Olefins : Phenanthroline ligand-protected palladium nanoparticles have shown considerable efficiency in the hydrogenation of olefins. Notably, these nanoparticles, when used in an ionic liquid medium, offer the advantage of being reusable without a reduction in activity (Huang et al., 2003).

Mechanism of Action

The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) in chemical reactions involves the palladium(II) center acting as a catalyst in the C-H bond arylation of azoles . In the presence of protons, the Pd(0) complexes are readily oxidized to Pd(II) with the reduction of benzoquinone to hydroquinone .

Safety and Hazards

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .

Properties

IUPAC Name

palladium(2+);1,10-phenanthroline;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H8N2.2F6P.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h2*1-8H;;;/q;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRLLEYDPGIKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F12N4P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113173-22-1
Record name Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the coordination geometry around the Palladium(II) center in the complex described in the research?

A1: The research paper states that the Pd(II) center in the complex adopts a distorted cis square-planar geometry []. This geometry is defined by the coordination of two oxygen atoms from a bidentate bisacetylacetonate ligand and two nitrogen atoms from a chelating 1,10-phenanthroline ligand.

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